7-Bromo-3-methylquinoline
Overview
Description
7-Bromo-3-methylquinoline is a chemical compound with the CAS Number: 1375108-41-0 . It has a molecular weight of 222.08 .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methylquinoline is represented by the linear formula C10H8BrN .Chemical Reactions Analysis
Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-3-methylquinoline include a molecular weight of 222.08 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
- Preparation of 7-Alkylamino-2-methylquinoline-5,8-diones : Research has shown efficient methods to synthesize 7-alkylamino-2-methylquinoline-5,8-diones, utilizing 7-bromo-2-methylquinoline-5,8-dione as an intermediate. The study delved into the chemistry of transforming 6-bromo and 7-bromo-2-methylquinoline-5,8-diones with various alkylamines, leading to the production of 7-alkylamino compounds. This synthesis route is notable for its simplicity and efficiency (Choi & Chi, 2004).
Biochemical Applications
- Biological Evaluation Studies : A study on the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), prepared using a 7-bromo-2-methylquinoline derivative, evaluated its Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) complexes. These complexes were scrutinized through various analytical techniques and showed potential for in vitro antibacterial, antifungal, and antioxidant activities. This research highlights the potential application of 7-bromo-2-methylquinoline derivatives in synthesizing bioactive compounds (Siddappa & Mayana, 2014).
Photolabile Protecting Group
- Photolabile Protecting Group for Biological Use : 8-Bromo-7-hydroxyquinoline, a derivative closely related to 7-bromo-3-methylquinoline, has been synthesized and characterized as a photolabile protecting group for carboxylic acids. Its higher single photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it a promising candidate for use in vivo, particularly in biological and physiological studies (Fedoryak & Dore, 2002).
Safety And Hazards
properties
IUPAC Name |
7-bromo-3-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFAZFPZYNGXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methylquinoline |
Synthesis routes and methods
Procedure details
Citations
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